molecular formula C12H10ClNO4 B6238436 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid CAS No. 902742-95-4

4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid

Cat. No.: B6238436
CAS No.: 902742-95-4
M. Wt: 267.66 g/mol
InChI Key: NKAFCGDZPKOKRT-UHFFFAOYSA-N
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Description

4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid is a chemical compound with the molecular formula C12H10ClNO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid typically involves multiple steps:

    Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.

    Condensation: The 2-nitro-4,5-dimethoxyacetophenone undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

    Reduction Cyclization: Hydrogenation of the condensation product leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization.

    Chlorination: Finally, chlorination of 4-hydroxy-6,7-dimethoxyquinoline yields 4-chloro-6,7-dimethoxyquinoline.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of accessible raw materials, mild reaction conditions, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of different quinoline derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and organic synthesis .

Scientific Research Applications

4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interacting with DNA gyrase or topoisomerase, enzymes crucial for DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloroquinoline-2-carboxylic acid
  • 6,7-dimethoxyquinoline-2-carboxylic acid
  • 4-chloro-7-methoxyquinoline-2-carboxylic acid

Uniqueness

4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid is unique due to the presence of both chlorine and methoxy groups on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

CAS No.

902742-95-4

Molecular Formula

C12H10ClNO4

Molecular Weight

267.66 g/mol

IUPAC Name

4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid

InChI

InChI=1S/C12H10ClNO4/c1-17-10-3-6-7(13)4-9(12(15)16)14-8(6)5-11(10)18-2/h3-5H,1-2H3,(H,15,16)

InChI Key

NKAFCGDZPKOKRT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)O)Cl)OC

Purity

95

Origin of Product

United States

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